N-(2,4-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide
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Description
N-(2,4-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a useful research compound. Its molecular formula is C21H23N5O4S and its molecular weight is 441.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Methods : The compound N-(2,4-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is synthesized through various chemical reactions involving hydrazonoyl halides, potassium thiocyanate, and potassium selenocyanate. These methods demonstrate the versatility in synthesizing such complex molecules (Abdelhamid, Abdel-Wahab, & Al-Atoom, 2004).
- Crystal Structure : The crystal structure of related compounds, such as N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, has been analyzed, showcasing the importance of understanding the molecular arrangement for further applications (Repich et al., 2017).
Biological and Pharmacological Research
- Herbicidal Activity : Compounds containing the 1,2,4-triazolo[4,3-a]pyrimidine moiety, similar to the one in the compound , have been synthesized and evaluated for herbicidal activity, indicating potential agricultural applications (Liu & Shi, 2014).
- Antimicrobial Properties : Several derivatives, including those with the triazolo[1,5-a]pyrimidine structure, have been found to exhibit moderate effects against bacterial and fungal species, suggesting potential use in antimicrobial therapies (Abdel‐Aziz et al., 2008).
- Cardiovascular Research : Derivatives of 1,2,4-triazolo[1,5-a]pyrimidine have been studied as inhibitors of cyclic AMP phosphodiesterase, with implications in cardiovascular research, highlighting the potential of similar compounds in medical applications (Novinson et al., 1982).
Chemical Mechanism Studies
- Dimroth Rearrangement : The Dimroth rearrangement, a significant reaction mechanism in the synthesis of pyrimidine derivatives, has been studied in compounds similar to N-(2,4-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide. This adds to the understanding of complex chemical reactions that these compounds can undergo (Brown & Nagamatsu, 1978).
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-4-10-25-20(28)19-15(9-11-31-19)26-17(23-24-21(25)26)7-8-18(27)22-14-6-5-13(29-2)12-16(14)30-3/h5-6,9,11-12H,4,7-8,10H2,1-3H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBTXWPOBQJXOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4=C(C=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide |
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